molecular formula C7H13NO3 B055960 tert-Butyl acetylcarbamate CAS No. 120157-98-4

tert-Butyl acetylcarbamate

Cat. No.: B055960
CAS No.: 120157-98-4
M. Wt: 159.18 g/mol
InChI Key: WUPPVCVLOXKYBQ-UHFFFAOYSA-N
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Description

Tert-Butyl acetylcarbamate is a chemical compound with the molecular formula C7H13NO3 . It is also known by other names such as Tert-butyl N-acetylcarbamate, Carbamic acid, acetyl-, 1,1-dimethylethyl ester, and others . The molecular weight of this compound is 159.18 g/mol .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. It was synthesized from N-Boc-thioacetamide using natural phosphate as a catalyst . The reaction yielded this compound with excellent yield, simple workup, and benign environment .


Molecular Structure Analysis

The crystal structure of this compound was refined using a transferred multipolar atom model . In the crystal, symmetrical pairs of strong N—H⋯O hydrogen bonds connect the molecules into dimers with an R 2 2 (8) ring motif . The interactions between neighboring dimers are mostly van der Waals, between hydrophobic methyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, carbamates in general are widely used in various fields including agrochemicals, the polymer industry, peptide synthesis, and medicinal chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 159.08954328 g/mol . The topological polar surface area of the compound is 55.4 Ų .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • tert-Butyl acetylcarbamate was synthesized using a green method with natural phosphate as a catalyst. Its crystal structure was analyzed, showing centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds. Major contributions to crystal packing come from H⋯H and O⋯H contacts (El Mestehdi et al., 2022).
  • Degradation Pathways in Water Treatment :

    • In the degradation of methyl tert-butyl ether (MTBE) during water treatment using UV/H2O2 processes, this compound was identified as a primary byproduct, alongside other compounds. This study helps in understanding the environmental impact and degradation pathways of MTBE (Stefan et al., 2000).
  • Pharmaceutical Impurity Analysis :

    • A method was established for analyzing this compound as a genotoxic impurity in Bictegravir sodium, an active pharmaceutical ingredient. The method was validated for detecting and estimating impurities at very low levels, indicating its importance in quality control of pharmaceuticals (Puppala et al., 2022).
  • Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs) :

    • A practical synthesis method was developed for optically active this compound derivatives. These compounds have potential applications as scaffolds for chiral ligands and as modified backbone units for PNAs (Xu & Appella, 2006).
  • Development of Fluorescent Sensory Materials :

    • This compound derivatives were used to create strong blue emissive nanofibers, which can detect volatile acid vapors. This application showcases the potential of this compound in sensor technology and materials science (Sun et al., 2015).
  • Safety Assessment in Industrial Applications :

    • The safety of this compound as an organic solvent in industrial applications was evaluated. Its potential adverse effects on pregnant rats and embryo-fetal development were studied, providing crucial data for occupational health and safety (Tae-Hwan et al., 2007).
  • Development of Novel Reagents in Organic Synthesis :

    • A novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, was designed to facilitate the synthesis of secondary aliphatic amines. This showcases the role of this compound derivatives in advancing synthetic methods (Grehn & Ragnarsson, 2002).

Safety and Hazards

While specific safety and hazard information for tert-Butyl acetylcarbamate is not detailed in the search results, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Carbamates, including tert-Butyl acetylcarbamate, have wide applications in various fields such as agrochemicals, the polymer industry, peptide synthesis, and medicinal chemistry . Future research may focus on exploring new applications and improving the synthesis methods of these compounds.

Mechanism of Action

Target of Action

tert-Butyl acetylcarbamate, also known as Boc-amide , is a compound used in the synthesis of various organic molecules. The primary targets of this compound are carboxylic acids and alcohols . It is used to protect these functional groups during chemical reactions .

Mode of Action

The compound acts as a protecting group for carboxylic acids and alcohols during chemical reactions . It interacts with its targets by forming a covalent bond, thereby preventing these functional groups from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule .

Biochemical Pathways

This compound is involved in the synthesis of various organic compounds . It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . The compound plays a crucial role in these synthesis pathways by protecting the carboxylic acids and alcohols, allowing for selective reactions to occur .

Pharmacokinetics

Given its use as a chemical reagent, it is likely that its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of the chemical reaction it is used in .

Result of Action

The result of the action of this compound is the protection of carboxylic acids and alcohols during chemical reactions . This allows for selective reactions to occur on other parts of the molecule, leading to the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors such as the presence of other reactants, temperature, and pH . For instance, the compound’s reaction proceeds in the presence of natural phosphate as a catalyst . The reaction environment can significantly influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

tert-butyl N-acetylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)8-6(10)11-7(2,3)4/h1-4H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPPVCVLOXKYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462570
Record name tert-Butyl acetylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120157-98-4
Record name 1,1-Dimethylethyl N-acetylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120157-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl acetylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key intermolecular interactions that govern the crystal packing of tert-butyl acetylcarbamate?

A1: The crystal packing of this compound is primarily stabilized by hydrogen bonding. Specifically, pairs of molecules form dimers through double N—H⋯O=C hydrogen bonds, creating centrosymmetric rings with (8) motifs. [] This hydrogen bonding pattern contributes significantly to the stability of the crystal lattice. You can visualize these interactions in the crystal structure reported in the paper "Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate". []

Q2: Besides hydrogen bonding, what other interactions are important in the crystal structure of this compound?

A2: While hydrogen bonding plays a major role, Hirshfeld surface analysis reveals that other intermolecular contacts also contribute to the crystal packing. H⋯H contacts account for 42.6% of the interactions, while O⋯H contacts represent 26.7%. [] These weaker interactions, alongside the stronger hydrogen bonds, collectively define the overall crystal packing and contribute to the solid-state properties of the compound.

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